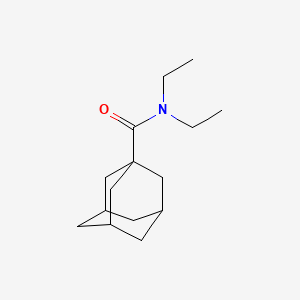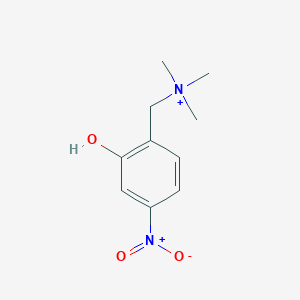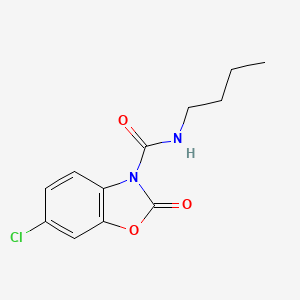![molecular formula C15H10Cl5NO2 B11709283 3-chloro-N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]benzamide](/img/structure/B11709283.png)
3-chloro-N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-chloro-N-[2,2,2-trichloro-1-(2-chlorophénoxy)éthyl]benzamide est un composé organique complexe de formule moléculaire C15H10Cl5NO2. Il est connu pour sa structure unique, qui comprend plusieurs atomes de chlore et un groupe benzamide.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-chloro-N-[2,2,2-trichloro-1-(2-chlorophénoxy)éthyl]benzamide implique généralement plusieurs étapes. Une méthode courante comprend la réaction du chlorure de 3-chlorobenzoyle avec la 2,2,2-trichloro-1-(2-chlorophénoxy)éthanamine dans des conditions contrôlées. La réaction est généralement effectuée en présence d'une base telle que la triéthylamine pour neutraliser l'acide chlorhydrique formé pendant le processus.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement et une pureté élevés. Des techniques telles que la recristallisation et la chromatographie sont souvent utilisées pour purifier le produit final.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-chloro-N-[2,2,2-trichloro-1-(2-chlorophénoxy)éthyl]benzamide peut subir diverses réactions chimiques, notamment :
Réactions de substitution : Les atomes de chlore du composé peuvent être substitués par d'autres groupes dans des conditions appropriées.
Oxydation et réduction : Le composé peut être oxydé ou réduit pour former différents produits, en fonction des réactifs et des conditions utilisés.
Réactifs et conditions courants
Réactions de substitution : Les réactifs courants comprennent les nucléophiles tels que les amines ou les thiols.
Oxydation : Des réactifs comme le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont couramment utilisés.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire des dérivés avec différents groupes fonctionnels, tandis que l'oxydation et la réduction peuvent entraîner des modifications de l'état d'oxydation du composé.
Applications de la recherche scientifique
Le 3-chloro-N-[2,2,2-trichloro-1-(2-chlorophénoxy)éthyl]benzamide a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme réactif en synthèse organique pour étudier les mécanismes réactionnels et développer de nouvelles méthodes de synthèse.
Biologie : Le composé est étudié pour son activité biologique potentielle, notamment ses effets sur les enzymes et les processus cellulaires.
Médecine : La recherche est en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et produits chimiques ayant des propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action du 3-chloro-N-[2,2,2-trichloro-1-(2-chlorophénoxy)éthyl]benzamide implique son interaction avec des cibles moléculaires telles que les enzymes ou les récepteurs. Le composé peut inhiber ou activer des voies spécifiques, conduisant à des modifications des fonctions cellulaires. Des études détaillées sont nécessaires pour élucider les cibles moléculaires et les voies exactes impliquées.
Applications De Recherche Scientifique
3-chloro-N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]benzamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methods.
Biology: The compound is investigated for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemicals with specific properties.
Mécanisme D'action
The mechanism of action of 3-chloro-N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to changes in cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Composés similaires
- 3-chloro-N-(2,2,2-trichloro-1-(3-toluidino)éthyl)benzamide
- 3-chloro-N-(2,2,2-trichloro-1-(2-méthoxyanilino)éthyl)benzamide
- 3-chloro-N-(2,2,2-trichloro-1-(4-morpholinyl)éthyl)benzamide
Unicité
Le 3-chloro-N-[2,2,2-trichloro-1-(2-chlorophénoxy)éthyl]benzamide est unique en raison de son arrangement spécifique d'atomes de chlore et de la présence d'un groupe benzamide. Cette structure confère des propriétés chimiques et une réactivité distinctes, ce qui le rend précieux pour diverses applications de recherche.
Propriétés
Formule moléculaire |
C15H10Cl5NO2 |
|---|---|
Poids moléculaire |
413.5 g/mol |
Nom IUPAC |
3-chloro-N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]benzamide |
InChI |
InChI=1S/C15H10Cl5NO2/c16-10-5-3-4-9(8-10)13(22)21-14(15(18,19)20)23-12-7-2-1-6-11(12)17/h1-8,14H,(H,21,22) |
Clé InChI |
ZXQOFQGABIYFFW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)OC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[(1-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid](/img/structure/B11709206.png)
![4-bromo-N'-[(2Z)-4-(4-chlorophenyl)-5-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]benzohydrazide](/img/structure/B11709210.png)
![2-chloroethyl N-[1-(1H-indol-3-yl)propan-2-yl]carbamate](/img/structure/B11709219.png)
![2-nitro-N-(2,2,2-trichloro-1-{[(1-naphthylamino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11709225.png)

![(E)-[(4-Nitrophenyl)methylidene][(3,5,7-trimethyladamantan-1-YL)methyl]amine](/img/structure/B11709243.png)
![3-(furan-2-yl)-2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxopropanenitrile](/img/structure/B11709252.png)
![(2E)-2-({[(3,4-dichlorophenyl)carbamoyl]oxy}imino)-N-(4-methylphenyl)ethanamide](/img/structure/B11709254.png)
![N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-4-tert-butylbenzamide](/img/structure/B11709259.png)



![2-[({[1-(Butyrylamino)-2,2,2-trichloroethyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11709284.png)
